Product packaging for (S)-cyclopropyl(phenyl)methanol(Cat. No.:)

(S)-cyclopropyl(phenyl)methanol

Cat. No.: B13583155
M. Wt: 148.20 g/mol
InChI Key: GOXKCYOMDINCCD-SNVBAGLBSA-N
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Description

(S)-cyclopropyl(phenyl)methanol is a chiral alcohol that serves as a valuable enantiopure building block in organic synthesis and medicinal chemistry research. This compound features a cyclopropyl group adjacent to a stereogenic center, a motif known to influence the physicochemical and pharmacological properties of molecules . While direct studies on this exact stereoisomer are limited, its structural analogs and racemic mixture have demonstrated significant fungistatic activity. Specifically, closely related compounds like (R)-1-(4'-chlorophenyl)-1-cyclopropyl methanol have been investigated as potent antifungal agents against phytopathogens such as Botrytis cinerea , suggesting the importance of the chiral cyclopropyl methanol structure in agrochemical research . The cyclopropyl group can impart unique steric and electronic constraints, making it a valuable scaffold for probing reaction mechanisms and developing new synthetic methods, such as in studies of cyclopropylmethyl cation rearrangements . As a high-purity chiral intermediate, this compound is critical for developing enantioselective synthesis pathways, including biocatalytic methods using lipases or chemical methods using oxazaborolidines, which have been successfully employed for similar structures . This product is intended for research applications as a synthetic precursor in the preparation of pharmaceuticals and fine chemicals and is strictly for laboratory use. For Research Use Only. Not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B13583155 (S)-cyclopropyl(phenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(S)-cyclopropyl(phenyl)methanol

InChI

InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t10-/m1/s1

InChI Key

GOXKCYOMDINCCD-SNVBAGLBSA-N

Isomeric SMILES

C1CC1[C@@H](C2=CC=CC=C2)O

Canonical SMILES

C1CC1C(C2=CC=CC=C2)O

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of S Cyclopropyl Phenyl Methanol

Ring-Opening Reactions of Cyclopropyl (B3062369) Carbinols

The inherent strain of the cyclopropane (B1198618) ring in (S)-cyclopropyl(phenyl)methanol makes it susceptible to ring-opening reactions, particularly under acidic conditions. This reactivity is harnessed to generate acyclic structures with controlled stereochemistry.

Acid-Catalyzed Ring Opening with Nucleophiles (e.g., Acetonitrile (B52724) for Amide Synthesis)

A one-pot method for synthesizing amides has been achieved through the acid-catalyzed ring-opening of cyclopropyl carbinols using acetonitrile as both a nitrogen source and a solvent. researchgate.net This process involves the ring-opening of the cyclopropyl carbinol to form a homoallylic carbocation in situ. researchgate.net This reactive intermediate then reacts with acetonitrile to produce the desired amide products in moderate to good yields. researchgate.net This reaction demonstrates broad substrate applicability. researchgate.net

Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters

Cyclopropyl carbinol derivatives can undergo a highly regio- and diastereoselective nucleophilic substitution at the quaternary carbon stereocenter. nih.govnih.gov This reaction proceeds with a complete inversion of configuration, yielding acyclic products as a single diastereomer. iucc.ac.ilacs.org The high selectivity of this substitution is thought to occur through a bicyclobutonium intermediate. nih.govnih.gov This method allows for the preparation of a variety of acyclic tertiary alkyl bromides, chlorides, and azides with excellent stereopurity. nih.govnih.gov The substitution takes place at the most substituted quaternary carbon center in a stereoinvertive manner. nih.govnih.gov

This stereoinvertive nucleophilic substitution has been successfully applied to cyclopropyl ketones and cyclopropyl methyl ether derivatives, providing a new route to diastereomerically enriched tertiary γ-halogenated ketones and highly congested tertiary alkyl amides or azides. nih.gov The reaction can be catalyzed by Lewis acids and utilizes nucleophiles such as TMSBr, DMPSCl, and TMSN3. nih.govnih.gov

Formation of Homoallylic Alcohols and Ethers

The ring-opening of cyclopropyl carbinols is a key strategy for the stereoselective synthesis of highly congested tertiary homoallylic alcohols and ethers. nih.gov This transformation can be achieved through a stereoinvertive nucleophilic substitution at the quaternary carbon stereocenter using water, alcohols, and phenols as nucleophiles. nih.govresearchgate.net The reaction proceeds under mild conditions and exhibits tolerance to various functional groups. nih.gov

For instance, using methanol (B129727) as a nucleophile in the presence of a catalytic amount of FeCl3 allows for the conversion of cyclopropyl ethers into the corresponding tertiary alkyl ethers with excellent diastereoselectivities. nih.gov Similarly, the use of water or other alcohols as nucleophiles, often catalyzed by a Lewis acid like Ga(OTf)3, leads to the formation of the desired (E)-δ-vinyl-homoallylic alcohols and ethers. rsc.org This methodology provides a direct pathway to stereodefined polysubstituted homoallyl alcohols and ethers. nih.gov

Functionalization of the Cyclopropyl Moiety

In addition to ring-opening reactions, the cyclopropyl group of this compound can be directly functionalized, preserving the three-membered ring while introducing new chemical handles.

Rhodium-Catalyzed Enantioselective Silylation of Cyclopropyl C-H Bonds

A significant advancement in the functionalization of cyclopropanes is the rhodium-catalyzed enantioselective silylation of cyclopropyl C-H bonds. nih.govnih.govscilit.com This reaction utilizes a rhodium precursor and a chiral bisphosphine ligand, such as (S)-DTBM-SEGPHOS, to catalyze the asymmetric intramolecular silylation of (hydrido)silyl ethers. nih.govnih.gov These silyl (B83357) ethers are generated in situ from the corresponding cyclopropylmethanols and a silane (B1218182) like diethylsilane. nih.govnih.gov

The reaction proceeds with high yields and enantiomeric excesses, leading to the formation of enantioenriched oxasilolanes. nih.govnih.gov This process represents a rare example of the enantioselective silylation of an alkyl C-H bond and the first catalytic, enantioselective functionalization of a cyclopropyl C-H bond to form a carbon-heteroatom bond. nih.gov Mechanistic studies suggest that the C-H cleavage step is likely the turnover-limiting and enantioselectivity-determining step of the reaction. nih.gov

Oxidation of Silylated Products (e.g., Tamao-Fleming Oxidation)

The enantioenriched oxasilolanes produced from the rhodium-catalyzed silylation are valuable intermediates that can be further transformed. nih.govnih.gov A key subsequent reaction is the Tamao-Fleming oxidation, which converts the carbon-silicon bond into a carbon-oxygen bond. organic-chemistry.orgwikipedia.orgnrochemistry.com This oxidation proceeds with retention of configuration at the carbon-silicon bond, allowing the silyl group to act as a masked hydroxyl group. wikipedia.orgjk-sci.com

The oxidation of the silylated cyclopropane products with reagents like hydrogen peroxide or a peroxy acid yields cyclopropanols. wikipedia.orgchem-station.com Crucially, the enantiomeric excess achieved in the initial C-H silylation step is fully conserved during the Tamao-Fleming oxidation. nih.govnih.gov This two-step sequence of enantioselective silylation followed by oxidation provides a powerful method for the synthesis of enantioenriched cyclopropanols, which would be challenging to prepare using more traditional methods. nih.gov

Data Tables

Table 1: Overview of Chemical Transformations

Transformation CategorySpecific ReactionKey FeaturesProducts
Ring-Opening Reactions Acid-Catalyzed Ring Opening with AcetonitrileOne-pot synthesis, uses acetonitrile as nitrogen source. researchgate.netAmides researchgate.net
Stereoinvertive Nucleophilic SubstitutionHigh regio- and diastereoselectivity, inversion of configuration. nih.goviucc.ac.ilAcyclic tertiary alkyl halides and azides nih.gov
Formation of Homoallylic Alcohols and EthersStereoselective, mild conditions, tolerates various functional groups. nih.govTertiary homoallylic alcohols and ethers nih.gov
Functionalization of Cyclopropyl Moiety Rhodium-Catalyzed Enantioselective SilylationHigh yield and enantioselectivity, C-H activation. nih.govnih.govEnantioenriched oxasilolanes nih.gov
Tamao-Fleming OxidationRetention of configuration, converts C-Si to C-O bond. wikipedia.orgEnantioenriched cyclopropanols nih.gov

Table 2: Reagents and Catalysts

ReactionReagent(s)Catalyst(s)
Acid-Catalyzed Ring OpeningAcetonitrile researchgate.netAcid catalyst researchgate.net
Stereoinvertive Nucleophilic SubstitutionTMSBr, DMPSCl, TMSN3 nih.govLewis Acids nih.gov
Formation of Homoallylic EthersMethanol nih.govFeCl3 nih.gov
Formation of Homoallylic Alcohols/EthersWater, Alcohols rsc.orgGa(OTf)3 rsc.org
Enantioselective SilylationDiethylsilane nih.govRhodium precursor, (S)-DTBM-SEGPHOS nih.gov
Tamao-Fleming OxidationHydrogen peroxide, Peroxy acid wikipedia.orgNot applicable

Rearrangement Reactions

The cyclopropylcarbinyl system in this compound is prone to rearrangement reactions, particularly through the formation of a cyclopropylcarbinyl cation. This reactive intermediate can undergo ring-opening to form homoallylic species, a transformation that has been exploited in the development of novel asymmetric catalytic methods.

Nature-Inspired Catalytic Asymmetric Rearrangement of Cyclopropylcarbinyl Cations

Drawing inspiration from enzymatic processes, researchers have developed a small molecule-catalyzed asymmetric rearrangement of cyclopropylcarbinyl cations. nih.govnih.govresearchgate.netresearchgate.net In this process, the dehydration of a prochiral cyclopropylcarbinol, such as a derivative of this compound, is facilitated by a chiral catalyst. nih.govnih.govresearchgate.net This generates a symmetrical cyclopropylcarbinyl cation as a transient intermediate. nih.govnih.govresearchgate.net

The key to the asymmetry of the reaction lies in the use of a chiral N-triflyl phosphoramide (B1221513) catalyst derived from SPINOL (1,1'-spirobiindane-7,7'-diol). nih.govnih.govresearchgate.net The chiral counteranion provided by the catalyst directs the subsequent nucleophilic attack, leading to a desymmetrization of the prochiral cation and the formation of a ring-expanded product with high enantioselectivity. nih.gov This methodology mimics the function of natural enzymes that control the fate of cationic intermediates in biosynthetic pathways. nih.govnih.govresearchgate.netresearchgate.net

Formation of Chiral Homoallylic Sulfide Products

A significant application of the nature-inspired catalytic asymmetric rearrangement is the synthesis of chiral homoallylic sulfides. nih.govnih.govresearchgate.net In this reaction, thione-containing nucleophiles trap the in situ generated cyclopropylcarbinyl cation. nih.govnih.govresearchgate.net The reaction proceeds with good to excellent yields and high enantioselectivities, with reported enantiomeric excesses of up to 99%. nih.govnih.govresearchgate.net

The reaction's success is dependent on the careful selection of the catalyst and reaction conditions. The chiral SPINOL-derived N-triflyl phosphoramide has proven to be highly effective in controlling the stereochemical outcome. nih.govnih.govresearchgate.net Computational studies have provided insight into the reaction mechanism, suggesting that the stability of the cyclopropylcarbinyl cation and the barriers to its rearrangement are influenced by the substituents on the cyclopropylcarbinol. nih.gov For phenyl-substituted systems, the rearrangement to homoallylic cations can become competitive with direct nucleophilic attack, which can impact the stereospecificity of the reaction. nih.gov

Table 1: Asymmetric Rearrangement of Cyclopropylcarbinyl Cations

Catalyst Nucleophile Product Type Enantiomeric Excess (ee) Reference
Chiral SPINOL-derived N-triflyl phosphoramide Thione-containing compounds Chiral Homoallylic Sulfides Up to 99% nih.govnih.govresearchgate.net

Coupling Reactions

This compound and its derivatives can also participate in coupling reactions to form new carbon-carbon bonds, expanding their synthetic utility.

Formation of Substituted Allylic Alcohols via Alkyne Coupling

The direct activation of allylic alcohols, a class of compounds structurally related to the rearrangement products of cyclopropylcarbinols, allows for their use in coupling reactions. rsc.org While direct coupling of this compound with alkynes is less common, the rearrangement products, homoallylic alcohols, can be envisioned to undergo further transformations. The synthesis of substituted allylic alcohols is a well-established field, often involving the coupling of various starting materials, including alkynes. organic-chemistry.orgyoutube.comorganic-chemistry.org For instance, palladium-catalyzed Sonogashira coupling of aryl halides with terminal alkynes is a powerful method for creating internal alkynes, which can be precursors to substituted allylic alcohols. organic-chemistry.org

Homoconjugate Addition to Cyclopropyl Ketone Precursors

The synthesis of this compound often starts from cyclopropyl phenyl ketone. google.com The chemistry of cyclopropyl ketones is rich and includes reactions like homoconjugate addition. Donor-acceptor cyclopropanes, which feature an electron-donating group and an electron-withdrawing group on the cyclopropane ring, are particularly reactive. nih.gov While not a direct reaction of this compound itself, understanding the reactivity of its precursor ketone is crucial. For instance, the Corey-Chaykovsky cyclopropanation of chalcones is a common method to produce cyclopropyl ketones. nih.gov These donor-acceptor cyclopropanes can then undergo various transformations, including acting as synthetic equivalents of 1,3-dipoles. nih.gov

Catalytic Systems in the Synthesis and Reactivity of S Cyclopropyl Phenyl Methanol

Transition Metal Catalysis

Transition metal complexes are at the forefront of catalytic systems for the synthesis and transformation of chiral molecules like (S)-cyclopropyl(phenyl)methanol. The unique electronic properties and diverse reactivity of metals such as rhodium, copper, palladium, and iridium, when combined with chiral ligands, enable highly selective catalytic cycles.

Rhodium Complexes with Chiral Bisphosphine Ligands

Rhodium complexes bearing chiral bisphosphine ligands are renowned for their efficacy in asymmetric hydrogenation reactions. While direct synthesis of this compound via this method is not extensively documented in readily available literature, the enantioselective reduction of cyclopropyl (B3062369) phenyl ketone serves as a key synthetic route. The success of such transformations is highly dependent on the structure of the chiral ligand. For instance, rhodium catalysts are utilized in the asymmetric ring-opening of vinyl cyclopropanes with boronic acids, showcasing the metal's interaction with cyclopropyl systems. nih.govnih.gov In these reactions, ferrocene-based chiral bisphosphines have demonstrated high regioselectivity and enantioselectivity. nih.gov The development of novel chiral ligands for rhodium-catalyzed reactions remains an active area of research, with the potential for highly efficient syntheses of chiral alcohols like this compound. nih.gov

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)YieldReference
Rh(I)/Ferrocene-based bisphosphineVinyl cyclopropane (B1198618)Ring-opened product88-96%- nih.gov

Copper Hydride Catalysis for Enantioselective Hydroalkylation

Copper hydride (CuH) catalysis has emerged as a powerful tool for the enantioselective functionalization of olefins. sci-hub.senih.govnih.govchemrxiv.org This methodology can be applied to the synthesis of chiral compounds through processes like hydroalkylation and hydromethylation. nih.govresearchgate.net The general strategy involves the hydrocupration of an alkene to generate a chiral organocopper intermediate, which can then react with an electrophile.

While a direct enantioselective hydroalkylation to produce this compound from simple precursors is not explicitly detailed in the provided search results, the versatility of CuH catalysis suggests its potential. For example, enantioselective intramolecular hydroalkylation of halide-tethered styrenes has been achieved with high efficiency. sci-hub.senih.govchemrxiv.org Furthermore, CuH-catalyzed enantioselective semireduction of conjugated enynes provides access to axially chiral allenes, demonstrating the broad applicability of this catalytic system. nih.gov The development of new chiral ligands for copper is crucial for expanding the scope of these reactions to include the synthesis of specific chiral alcohols like this compound. organic-chemistry.org

Catalyst SystemReaction TypeKey FeaturesReference
CuH/(S)-DTBM-SEGPHOSIntramolecular HydroalkylationHigh enantioselectivity for cyclobutanes, cyclopentanes, etc. sci-hub.senih.gov
CuH/Chiral LigandEnantioselective HydromethylationTolerates a wide range of functional groups. researchgate.net
CuH/Chiral LigandEnantioselective Semireduction of EnynesSynthesis of axially chiral allenes. nih.gov

Palladium-Catalyzed Carboetherification/Hydrogenation

Palladium catalysis is a cornerstone of modern organic synthesis, with a vast array of applications in cross-coupling and C-H functionalization reactions. rsc.org In the context of cyclopropyl systems, palladium catalysts have been shown to mediate the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. umich.edu This demonstrates the reactivity of the cyclopropane ring under palladium catalysis.

The term "carboetherification" refers to the simultaneous formation of a carbon-carbon and a carbon-oxygen bond across a double bond. Palladium-catalyzed carboetherification reactions have been developed for the synthesis of various heterocyclic compounds, such as tetrahydrofurans and chromans. nih.govresearchgate.netrsc.org These reactions typically involve the coupling of an aryl or alkenyl halide with an alcohol containing a pendant alkene. While a direct application of palladium-catalyzed carboetherification to synthesize or react with this compound is not immediately apparent from the search results, the principles of these reactions could potentially be adapted for such purposes. For instance, a hypothetical reaction could involve the coupling of an appropriate alkenyl alcohol with an aryl halide, where the cyclopropyl(phenyl)methanol moiety is already incorporated or is formed during the reaction sequence.

Catalyst SystemReaction TypeSubstratesProductsReference
Pd(OAc)2/PCy3Ring-openingAryl cyclopropyl ketones(E)-1-Arylbut-2-en-1-ones umich.edu
Pd2(dba)3/Dpe-PhosCarboetherificationAryl halides and alcohols with pendant alkenesTetrahydrofurans nih.gov
Pd-catalystCarboetherificationAryl/alkenyl halides and 2-(but-3-en-1-yl)phenolsChromans nih.gov

Iridium-Catalyzed Hydrogen Borrowing Processes

Iridium-catalyzed "hydrogen borrowing" or "hydrogen transfer" catalysis is an elegant and atom-economical method for forming C-C and C-N bonds. researchgate.netnih.gov This process involves the temporary removal of hydrogen from an alcohol to generate a reactive aldehyde or ketone in situ, which can then undergo various transformations before the hydrogen is returned.

In the context of this compound, iridium catalysis is particularly relevant to its reactivity. Research has shown that cyclopropyl alcohols can participate in iridium-catalyzed hydrogen borrowing reactions. sci-hub.seresearchgate.netorganic-chemistry.org For example, an iridium-catalyzed process can lead to a vinyl cyclopropane ring expansion, transforming cyclopropyl alcohols into substituted cyclopentanes. sci-hub.seresearchgate.net The reaction proceeds through the oxidation of the cyclopropyl alcohol to the corresponding ketone, followed by an aldol (B89426) condensation and a subsequent rearrangement. sci-hub.seresearchgate.net This reactivity highlights a potential pathway for the transformation of this compound into more complex chiral structures.

CatalystReactantProductKey TransformationReference
Iridium complexCyclopropyl alcoholSubstituted cyclopentaneVinyl cyclopropane ring expansion sci-hub.seresearchgate.net
Iridium complexAlcohol and AmineAmineC-N bond formation researchgate.net

Organocatalysis and Chiral Auxiliary Strategies

In addition to transition metal catalysis, the use of small organic molecules as catalysts (organocatalysis) has gained significant traction for the synthesis of chiral compounds. These methods offer the advantages of being metal-free and often operate under mild reaction conditions.

Chiral N-Triflyl Phosphoramide (B1221513) Catalysis

Chiral N-triflyl phosphoramides are highly acidic Brønsted acid catalysts that have proven effective in a variety of enantioselective transformations. organic-chemistry.orgresearchgate.netresearchgate.netmdpi.com These catalysts function by protonating a substrate, thereby activating it towards nucleophilic attack within a chiral environment.

While a direct synthesis of this compound using a chiral N-triflyl phosphoramide catalyst is not explicitly described in the provided search results, these catalysts are well-suited for reactions such as kinetic resolutions. A kinetic resolution of racemic cyclopropyl(phenyl)methanol could potentially be achieved through an enantioselective acylation or other derivatization reaction catalyzed by a chiral N-triflyl phosphoramide. For instance, these catalysts have been successfully employed in the dynamic kinetic resolution of atropisomeric N-arylindoles via asymmetric reductive amination. umich.edu The high acidity and well-defined chiral pocket of N-triflyl phosphoramides make them promising candidates for developing highly selective methods for obtaining enantiopure this compound. organic-chemistry.orgmdpi.com

CatalystReaction TypeSubstrate TypeKey FeatureReference
Chiral N-Triflyl PhosphoramideDynamic Kinetic ResolutionAtropisomeric N-arylindolesAsymmetric reductive amination umich.edu
Chiral N-Triflyl PhosphoramideDiels-Alder Reactionα,β-Unsaturated ketones and silyloxydienesHigh enantioselectivity researchgate.netmdpi.com
Chiral N-Triflyl PhosphoramideFriedel-Crafts AlkylationIndoles and 2-formylbiphenylsHigh enantioselectivity rsc.org

Chiral Squaramide Catalysis

Chiral squaramide derivatives have emerged as a highly effective class of hydrogen-bond donor catalysts in asymmetric synthesis. sigmaaldrich.comnih.gov Their rigid, planar four-membered ring structure features two amide functionalities and two hydrogen-bond donating N-H groups, which can act in concert to activate and orient substrates within a chiral environment. nih.govnih.gov Often derived from cinchona alkaloids, these bifunctional catalysts combine hydrogen-bonding capabilities with a basic tertiary amine site (the quinuclidine (B89598) nitrogen), which can act as a Brønsted or Lewis base. nih.gov

This dual activation mechanism is particularly effective in promoting conjugate addition reactions, such as the Michael addition of nucleophiles to electron-deficient olefins. sigmaaldrich.comnih.gov In the context of synthesizing cyclopropyl-containing molecules, chiral squaramides can catalyze cascade reactions that involve the formation of a cyclopropane ring. For instance, an asymmetric Michael/intramolecular cyclization cascade can be used to construct spirocyclopropane structures with high diastereo- and enantioselectivity. nih.gov The catalyst orients the Michael donor and acceptor through hydrogen bonding, while the basic site deprotonates the nucleophile, facilitating a highly controlled C-C bond formation that sets the stereochemistry of the final product.

While direct examples for the synthesis of this compound using this method are not prevalent, the principle has been demonstrated in related transformations. The modular and straightforward synthesis of squaramide catalysts allows for extensive tuning of their steric and electronic properties to optimize reactivity and selectivity for specific substrates. nih.gov

Table 1: Representative Performance of a Chiral Squaramide Catalyst in Asymmetric Conjugate Addition

This table illustrates the effectiveness of a (-)-cinchonine-derived squaramide catalyst in the conjugate addition of a 1,3-dicarbonyl compound to various β-nitrostyrenes, a reaction type analogous to those that can be used to generate precursors for chiral cyclopropyl compounds. nih.gov

EntryNitrostyrene Substituent (R)Yield (%)ee (%)
1Phenyl9897
24-Nitrophenyl98>99
34-Chlorophenyl9898
42-Naphthyl9297
52-Thienyl9596

Cinchona-Derived Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful methodology valued for its operational simplicity and use of mild reaction conditions, making it suitable for industrial-scale synthesis. nih.gov In asymmetric PTC, chiral catalysts, most commonly quaternary ammonium (B1175870) salts derived from cinchona alkaloids, are employed to generate optically active products. nih.gov These alkaloids are inexpensive, naturally occurring compounds that provide a robust chiral scaffold. nih.gov

The catalyst, typically an N-alkylated cinchona alkaloid derivative, functions by forming a lipophilic ion pair with a reactive anion (e.g., an enolate) from an aqueous or solid phase. This ion pair is then transferred into an organic phase containing the electrophile. The rigid structure of the cinchona alkaloid creates a well-defined chiral environment around the paired anion, shielding one face and directing the subsequent alkylation or addition reaction to occur from the other, less-hindered face. This process results in the formation of one enantiomer in excess.

This methodology has been successfully applied to the asymmetric synthesis of α-amino acids via the alkylation of glycine (B1666218) Schiff bases, where high enantioselectivity is achieved under biphasic conditions. An opposite sense of asymmetric induction can often be achieved by simply switching between pseudo-enantiomeric alkaloids, such as cinchonidine (B190817) and cinchonine, providing access to both product enantiomers. The development of dimeric and polymeric cinchona-derived PTCs has further enhanced catalytic activity and selectivity in many cases.

Table 2: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester using Cinchona-Derived PTCs

This table shows results for a classic asymmetric phase-transfer catalysis reaction, demonstrating the influence of the catalyst structure on enantioselectivity.

EntryCatalyst TypeAlkaloid SourceYield (%)ee (%)
1Monomeric (O'Donnell)Cinchonidine6562 (S)
2Monomeric (Lygo)Cinchonidine9581 (S)
3Dimeric (Naphthyl-linked)Cinchonidine>9599 (S)
4Monomeric (Lygo)Cinchonine9580 (R)
5Dimeric (Naphthyl-linked)Cinchonine>9599 (R)

Transient Chiral Auxiliaries in Enantioselective Transformations

The use of chiral auxiliaries is a classic and robust strategy for controlling stereochemistry. However, it traditionally requires the use of stoichiometric amounts of the auxiliary and additional synthetic steps for attachment and removal. A modern approach that merges the benefits of auxiliary control with the efficiency of catalysis is the use of transient or catalytically-formed chiral auxiliaries.

In this strategy, a catalytic amount of a chiral species is used to install a temporary chiral auxiliary onto an achiral substrate. This newly formed chiral molecule then undergoes a diastereoselective transformation, where the auxiliary group directs the approach of a reagent to a specific face of the molecule. After the key transformation, the auxiliary is easily removed, often in the same pot, to release the enantioenriched product and regenerate the catalytic precursor. This method circumvents the need for stoichiometric chiral reagents while maintaining the high levels of stereocontrol and reliability associated with auxiliary-based methods. An example of this concept is the use of a chiral aldehyde in substoichiometric amounts for the hydroamination of allyl amines.

This approach offers a powerful platform for the synthesis of complex molecules like chiral amino alcohols, which are important building blocks in medicinal chemistry. By carefully selecting the chiral catalyst and reaction conditions, it is possible to achieve high yields and excellent stereoselectivity in a highly efficient manner.

Table 3: Conceptual Steps of a Transformation Using a Transient Chiral Auxiliary

StepDescriptionKey Feature
1Auxiliary Installation A substoichiometric amount of a chiral catalyst installs a chiral group onto the achiral starting material.
2Diastereoselective Reaction The attached auxiliary directs a subsequent bond-forming reaction (e.g., hydrogenation, alkylation) to occur with high diastereoselectivity.
3Auxiliary Removal The auxiliary is cleaved from the product, often under mild conditions, yielding the enantiomerically enriched final molecule.

Biocatalytic Transformations

Biocatalysis has become an indispensable tool for the synthesis of enantiomerically pure compounds, offering exceptional selectivity under mild, environmentally benign conditions. The use of isolated enzymes or whole-cell systems to produce chiral intermediates for the pharmaceutical and agrochemical industries is now a well-established practice.

Stereospecificity and Enantiomeric Excess Control

The biocatalytic synthesis of this compound is typically achieved through the asymmetric reduction of the prochiral precursor, cyclopropyl phenyl ketone. This transformation is most effectively carried out using ketoreductases (KREDs), a class of dehydrogenase enzymes. These enzymes utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl carbon.

The exceptional stereospecificity and control over enantiomeric excess (ee) arise from the intricate three-dimensional structure of the enzyme's active site. The substrate, cyclopropyl phenyl ketone, is precisely oriented within the chiral pocket of the active site through a series of non-covalent interactions. This rigid positioning ensures that the hydride transfer from the cofactor occurs on only one specific face of the carbonyl group (the re- or si-face). For the synthesis of the (S)-alcohol, the enzyme must direct the hydride to the re-face of the ketone. This high degree of control routinely leads to products with excellent enantiomeric excess, often exceeding 99% ee.

Whole-cell biocatalysts, such as E. coli engineered to overexpress a specific KRED, are frequently used to simplify the process. These systems contain all the necessary machinery for cofactor regeneration, where a sacrificial alcohol like isopropanol (B130326) is added to the reaction mixture to reduce the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form.

Table 4: Representative Examples of Asymmetric Biocatalytic Ketone Reduction

This table shows the performance of a specific (S)-1-phenylethanol dehydrogenase (PEDH) for the reduction of various prochiral ketones, demonstrating the high enantioselectivity achievable with biocatalysis.

EntrySubstrateProductConversion (%)ee (%)
1Acetophenone(S)-1-Phenylethanol>99>99
24'-Chloroacetophenone(S)-1-(4-Chlorophenyl)ethanol>99>99
3Propiophenone(S)-1-Phenyl-1-propanol>99>99
42-Acetylfuran(S)-1-(Furan-2-yl)ethanol>99>99
52-Acetylthiophene(S)-1-(Thiophen-2-yl)ethanol>99>99

Spectroscopic Characterization for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral compound like (S)-cyclopropyl(phenyl)methanol, NMR, particularly in combination with chiral derivatizing agents or solvents (though not detailed here), can be used to confirm enantiomeric purity. In standard achiral solvents, the spectra of the (S) and (R) enantiomers are identical.

The ¹H NMR spectrum of cyclopropyl(phenyl)methanol provides precise information about the number, connectivity, and chemical environment of the protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the aromatic, methine, and cyclopropyl (B3062369) protons are distinctly resolved.

The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.09 and 7.46 ppm. rsc.org The single proton on the carbon bearing the hydroxyl group (the benzylic methine proton) gives rise to a doublet, a result of coupling to the adjacent methine proton of the cyclopropyl ring. This signal has been reported at approximately δ 3.87 ppm with a coupling constant (J) of 8.1 Hz. rsc.org

The protons of the cyclopropyl ring are diastereotopic and magnetically non-equivalent, leading to complex splitting patterns in the upfield region of the spectrum. These signals, including the cyclopropyl methine proton, are observed as a series of multiplets between δ 0.25 and 1.39 ppm. rsc.org The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent; a reported spectrum shows this signal as a doublet at δ 1.95 ppm, indicating coupling to the benzylic proton. rsc.org

Table 1: Representative ¹H NMR Data for (R)-cyclopropyl(phenyl)methanol (The spectrum for the (S)-enantiomer is identical in an achiral solvent)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.46 – 7.09Multiplet-Aromatic protons (5H)
3.87Doublet8.1Benzylic CH-OH (1H)
1.95Doublet4.5Hydroxyl OH (1H)
1.39 – 1.18Multiplet-Cyclopropyl CH (1H)
0.71 – 0.25Multiplet-Cyclopropyl CH₂ (4H)

Data sourced from a study on (R)-cyclopropyl(phenyl)methanol. rsc.org

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization state (sp³, sp²). For cyclopropyl(phenyl)methanol, distinct signals are observed for the phenyl ring carbons, the carbinol carbon, and the cyclopropyl carbons.

The carbon atoms of the phenyl ring typically resonate in the δ 125-144 ppm range. A signal for the quaternary aromatic carbon (C-ipso) to which the carbinol group is attached is found at approximately δ 143.8 ppm. osu.edu The other aromatic carbons appear at δ 128.2, 127.4, and 125.9 ppm. osu.edu The key carbinol carbon (CH-OH), which is sp³-hybridized and bonded to the electronegative oxygen, shows a characteristic signal at around δ 78.4 ppm. osu.edu The carbons of the highly strained cyclopropyl ring are significantly shielded and appear in the upfield region of the spectrum. The methine carbon of the ring is observed at δ 19.0 ppm, while the two equivalent methylene (B1212753) carbons of the ring appear at even higher fields, around δ 3.6 and 2.7 ppm. osu.edu

Table 2: ¹³C NMR Data for cyclopropyl(phenyl)methanol

Chemical Shift (δ) ppmAssignment
143.8Aromatic C-ipso
128.2Aromatic CH
127.4Aromatic CH
125.9Aromatic CH
78.4Benzylic CH-OH
19.0Cyclopropyl CH
3.6Cyclopropyl CH₂
2.7Cyclopropyl CH₂

Data sourced from a study on cyclopropyl(phenyl)methanol. osu.edu

While standard 1D NMR spectra establish the basic structure, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for confirming assignments and elucidating stereochemistry.

COSY: This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. nih.gov For this compound, a COSY spectrum would show a cross-peak between the benzylic methine proton (CH-OH) and the adjacent cyclopropyl methine proton, confirming their connectivity. It would also map the coupling network among the non-equivalent protons of the cyclopropyl ring. researchgate.net

NOESY: This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.govpitt.edu The Nuclear Overhauser Effect (NOE) is observed between nuclei separated by less than 5 Å. pitt.edu In the context of this compound, a NOESY experiment would be critical for confirming the relative orientation of the phenyl group, the cyclopropyl group, and the hydroxyl proton around the chiral center. For instance, spatial correlations between the benzylic proton and specific protons on the phenyl and cyclopropyl rings would help to define the molecule's preferred conformation in solution. orgsyn.org

Vibrational Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups within a molecule. The spectrum of cyclopropyl(phenyl)methanol shows several characteristic absorption bands. cdnsciencepub.com

A prominent and broad absorption band is observed in the region of 3550-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. cdnsciencepub.com The broadness of this peak is due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹ (e.g., 3040 cm⁻¹), while the aliphatic C-H stretches of the cyclopropyl group are found just below 3000 cm⁻¹. cdnsciencepub.com The characteristic C=C stretching vibrations of the aromatic ring are visible as sharp peaks in the 1600-1450 cm⁻¹ region, with a reported peak at 1603 cm⁻¹. cdnsciencepub.com The C-O stretching vibration of the secondary alcohol appears in the fingerprint region, typically between 1150 and 1050 cm⁻¹.

Table 3: Key FTIR Absorption Bands for cyclopropyl(phenyl)methanol

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3550 (broad)O-H stretchAlcohol
~3040C-H stretchAromatic
<3000C-H stretchCyclopropyl
~1603C=C stretchAromatic Ring
~1100C-O stretchSecondary Alcohol

Data sourced from a study on cyclopropyl(phenyl)methanol. cdnsciencepub.com Note: The exact positions can vary slightly based on the sample preparation and phase.

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific experimental Raman data for this compound is not widely published, the expected characteristic signals can be predicted.

The "ring breathing" modes of the phenyl group, which involve symmetric expansion and contraction of the ring, typically give rise to strong Raman signals, with a particularly sharp and intense band around 1000 cm⁻¹. researchgate.net The symmetric C-H stretching of the aromatic ring would also be Raman active. The cyclopropyl ring has its own characteristic "ring breathing" vibration, which is expected to be a strong and sharp band in the Raman spectrum, often observed between 850 and 1200 cm⁻¹ depending on substitution. osu.edu The various C-H and C-C stretching and bending vibrations of the entire molecule would also contribute to the complex fingerprint region of the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₂O. nist.govmatrix-fine-chemicals.com HRMS measures the monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms. This precise measurement is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass for C₁₀H₁₂O is calculated to be 148.088815002 Da. nih.gov

Table 1: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₁₀H₁₂O nist.govmatrix-fine-chemicals.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govbiomedpharmajournal.org GC separates volatile compounds from a mixture, and the subsequent MS analysis provides a mass spectrum for each component, which serves as a molecular fingerprint.

For this compound, GC-MS analysis is used to assess purity and confirm its identity. The compound is first vaporized and passed through a GC column, where it is separated from any impurities. Upon entering the mass spectrometer, it undergoes ionization, typically by electron ionization (EI), which causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum displays the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (148.20 g/mol ). nist.govnih.gov However, the molecular ion can be unstable and may not always be observed. chemicalforums.com The spectrum is characterized by a series of fragment ions that provide structural information. Key fragments for cyclopropyl(phenyl)methanol include ions at m/z 131, 120, 107, and a prominent peak at m/z 91, which is characteristic of the tropylium (B1234903) ion (C₇H₇⁺) formed by rearrangement of the benzyl (B1604629) group. chemicalforums.comnist.gov

Table 2: Characteristic Mass Fragments in the EI-MS Spectrum of Cyclopropyl(phenyl)methanol

m/z (Mass-to-Charge Ratio) Putative Fragment Assignment Source
148 [C₁₀H₁₂O]⁺ (Molecular Ion, M⁺) chemicalforums.com
131 [M - OH]⁺ or [C₁₀H₁₁]⁺ chemicalforums.com
120 Loss of C₂H₄ from M⁺ chemicalforums.com
107 [C₈H₁₁]⁺ chemicalforums.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. researchgate.net In organic molecules, this absorption is typically due to the excitation of electrons from a bonding or non-bonding orbital to an anti-bonding orbital.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the phenyl group, which acts as the primary chromophore. The benzene (B151609) ring exhibits characteristic π → π* transitions. These transitions, arising from the promotion of electrons within the aromatic system's delocalized π-orbitals, typically occur in the UV region. The presence of the hydroxyl and cyclopropyl substituents on the benzylic carbon can cause slight shifts in the position (λmax) and intensity of these absorption bands compared to unsubstituted benzene. The analysis helps to confirm the presence of the aromatic ring within the molecular structure.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

For this compound, the molecular formula is C₁₀H₁₂O. nist.govmatrix-fine-chemicals.com Elemental analysis provides experimental verification of this formula by comparing the measured percentages of carbon, hydrogen, and oxygen with the theoretically calculated values. The close agreement between experimental and theoretical values serves as a crucial check of sample purity and confirms the assigned molecular formula.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) % Composition
Carbon C 12.011 81.04%
Hydrogen H 1.008 8.16%
Oxygen O 15.999 10.80%

| Total | | 148.20 g/mol | 100.00% |

Applications in Advanced Organic Synthesis and Chemical Research

Chiral Building Blocks for Complex Molecule Construction

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of synthetic methods that utilize chiral building blocks. mdpi.comresearchgate.net (S)-cyclopropyl(phenyl)methanol serves as an excellent example of such a building block, providing a pre-defined stereocenter that can be incorporated into larger, more complex molecular architectures. rsc.org The use of these homochiral building blocks is a powerful strategy in asymmetric synthesis, often streamlining the preparation of drug candidates and natural products. researchgate.netmdpi.com

The intrinsic chirality of this compound allows chemists to construct intricate molecules with a high degree of stereocontrol, bypassing the need for challenging enantioselective reactions or chiral resolutions at later stages of a synthesis. mdpi.com Its structural motifs are found in various biologically active compounds, making it a valuable starting material for medicinal chemistry programs. The phenyl and cyclopropyl (B3062369) groups can also be further functionalized, adding to its versatility as a scaffold in the assembly of diverse and complex target molecules. nih.gov

Intermediates in the Synthesis of Diverse Organic Scaffolds (e.g., Heterocycles, Amino Alcohols)

This compound is a key intermediate in the synthesis of a wide array of organic structures, most notably heterocycles and amino alcohols, which are prevalent in pharmaceuticals and natural products. nih.govbeilstein-journals.org

Heterocycles: The cyclopropyl carbinol moiety can undergo a variety of transformations to form heterocyclic systems. For instance, acid-catalyzed ring-opening of cyclopropyl derivatives can lead to intermediates that are primed for cyclization into heterocycles. beilstein-journals.org The alcohol functionality can be converted into a good leaving group, facilitating intramolecular substitution reactions to generate cyclic ethers. Furthermore, the phenyl ring can be functionalized to participate in cyclization reactions, leading to the formation of fused or spirocyclic heterocyclic systems.

Amino Alcohols: Vicinal amino alcohols are a critical structural motif in many biologically active molecules and are valuable chiral ligands in asymmetric catalysis. nih.govnih.gov this compound can be converted into the corresponding amino alcohol derivatives through several synthetic routes. One common approach involves the conversion of the alcohol to an azide, followed by reduction. Alternatively, the alcohol can be oxidized to the corresponding ketone, which can then undergo reductive amination. The stereochemistry of the starting alcohol provides a strong directing influence, enabling the synthesis of enantioenriched amino alcohols. mdpi.com The synthesis of vicinal amino alcohols from cyclopropanols and N-tert-butanesulfinyl imines has been demonstrated as a highly regio- and stereoselective method. nih.gov

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. rsc.org The structural features of this compound, namely its well-defined stereocenter and hydroxyl group, make it and its derivatives prime candidates for use as chiral auxiliaries. The alcohol can be attached to a substrate, and the steric bulk of the cyclopropyl and phenyl groups can effectively shield one face of the molecule, directing the approach of a reagent to the opposite face. After the desired stereoselective reaction, the auxiliary can be cleaved and ideally recovered for reuse.

Similarly, chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. Derivatives of this compound can be synthesized to act as ligands for various metal catalysts. For example, the alcohol can be functionalized with phosphine (B1218219) or nitrogen-containing groups to create bidentate or monodentate ligands for transition metals like palladium, rhodium, or ruthenium. researchgate.net These chiral ligands can induce high levels of enantioselectivity in a variety of catalytic reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations. nih.govresearchgate.net

Protective Group Chemistry Utilizing Cyclopropylmethyl Derivatives

Protecting groups are essential tools in multi-step organic synthesis, allowing for the temporary masking of a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. organic-chemistry.orgwikipedia.org The cyclopropylmethyl group, derived from cyclopropylmethanol (B32771), has been developed as a useful protecting group for various functionalities, including amines, carboxylic acids, amides, thiols, and alcohols. google.com

The utility of the cyclopropylmethyl group as a protecting agent stems from the unique electronic properties of the cyclopropane (B1198618) ring, which can stabilize an adjacent carbocation. This property facilitates the removal of the protecting group under specific and often mild conditions. google.com A patent describes the use of cyclopropylmethyl-based protecting groups in peptide synthesis, highlighting their ability to protect amino acid side chains. google.com The protection step involves reacting the functional group with a cyclopropylmethyl derivative, and deprotection is typically achieved under conditions that favor the formation of a stabilized cyclopropylcarbinyl cation.

Functional GroupProtecting GroupDeprotection Conditions
Carboxylic AcidCyclopropylmethyl esterMild acid, solvolysis
AmineCyclopropylmethyl carbamateHydrogenolysis, mild acid
AlcoholCyclopropylmethyl etherAcidic conditions
ThiolCyclopropylmethyl thioetherConditions favoring cation formation

This table provides a generalized overview of the use of cyclopropylmethyl derivatives as protecting groups.

Precursors for Exploring Homoconjugate Reactivity

The cyclopropylcarbinyl system is a classic substrate for studying concepts of carbocation chemistry and reactivity, particularly rearrangements and homoconjugation. This compound and its derivatives are excellent precursors for generating cyclopropylcarbinyl cations and exploring their subsequent reactions. The presence of the phenyl group significantly influences the stability and reaction pathways of the cationic intermediates. nih.govchemrxiv.org

Upon treatment with acid or conversion of the alcohol to a good leaving group, the resulting cyclopropylcarbinyl cation can undergo a characteristic ring-opening rearrangement to form a homoallylic cation. nih.govchemrxiv.org This process, often referred to as a cyclopropylcarbinyl-homoallyl rearrangement, is a prime example of homoconjugate reactivity, where the cyclopropane ring acts as a "latent" double bond. The stereochemistry of the starting alcohol can influence the stereochemical outcome of the rearrangement, providing valuable insights into the reaction mechanism. nih.gov Computational studies have shown that for phenyl-substituted cyclopropylcarbinols, the rearrangement to homoallylic cations can become competitive with direct nucleophilic attack, influencing the stereospecificity of substitution reactions. nih.govchemrxiv.org

PrecursorReaction ConditionsIntermediateProduct
This compoundAcidicCyclopropylcarbinyl cationHomoallylic alcohol, ether, or halide
(S)-cyclopropyl(phenyl)methyl tosylateSolvolysisCyclopropylcarbinyl cationHomoallylic substitution products

This table illustrates the role of this compound in studying homoconjugate reactivity.

Future Research Directions and Emerging Opportunities

Development of Novel Enantioselective Synthetic Routes

The efficient and selective synthesis of single-enantiomer compounds is a cornerstone of modern medicinal and materials chemistry. While methods for preparing (S)-cyclopropyl(phenyl)methanol exist, ongoing research is focused on developing more efficient, versatile, and sustainable routes.

One of the most promising approaches is the biocatalytic asymmetric reduction of cyclopropyl (B3062369) phenyl ketone . researchgate.netresearchgate.net This method utilizes whole-cell biocatalysts or isolated enzymes, such as ketoreductases, to achieve high enantioselectivity under mild, environmentally friendly conditions. researchgate.net For instance, strains of Lactobacillus paracasei have been successfully employed for the asymmetric reduction of related ketones, yielding the corresponding (S)-alcohols with excellent enantiomeric excess (>99%) and high conversion rates. researchgate.net The use of biocatalysts offers significant advantages in terms of sustainability and can often be performed in aqueous media at room temperature. researchgate.net

Another key area of development is the asymmetric cyclopropanation of allylic alcohols . The Simmons-Smith reaction, when mediated by a chiral catalyst, provides a powerful tool for constructing the cyclopropane (B1198618) ring with high stereocontrol. orgsyn.org Chiral dioxaborolane ligands, for example, have been shown to be highly effective in the zinc-carbenoid mediated cyclopropanation of cinnamyl alcohol, a structural analog, leading to the corresponding cyclopropylmethanol (B32771) in high yield and enantioselectivity. orgsyn.orgscholaris.ca Similarly, titanium-TADDOLate complexes have been utilized as catalysts for the asymmetric cyclopropanation of allylic alcohols, offering another efficient route to enantiomerically enriched cyclopropylmethanols. organic-chemistry.org

The use of chiral auxiliaries represents a classical yet continually evolving strategy for asymmetric synthesis. wikipedia.orgwikiwand.com In this approach, an achiral substrate is temporarily attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. For the synthesis of this compound, a chiral auxiliary could be employed to direct the diastereoselective cyclopropanation of a suitable precursor, followed by removal of the auxiliary to yield the desired enantiomerically pure alcohol. rsc.org

Synthetic Method Key Features Reported Enantiomeric Excess (ee) References
Biocatalytic ReductionEnvironmentally benign, high enantioselectivity, mild reaction conditions.>99% for related ketones. researchgate.netresearchgate.net
Asymmetric CyclopropanationHigh stereocontrol, versatile for various substrates.88-94% for related allylic alcohols. orgsyn.orgorganic-chemistry.org
Chiral Auxiliary-Mediated SynthesisWell-established, predictable stereochemical outcome.>95% for related systems. wikipedia.orgwikiwand.comrsc.org

Exploration of Unprecedented Reactivity Modes

The strained three-membered ring of this compound imparts unique reactivity that is ripe for exploration. The combination of the cyclopropyl group and the adjacent chiral carbinol center can lead to novel chemical transformations.

A significant area of interest is the stereoselective ring-opening of the cyclopropyl group. acs.orgsci-hub.se The inherent strain of the cyclopropane ring can be released through reactions with various reagents, leading to the formation of more complex acyclic structures with preservation or transfer of the original stereochemistry. For instance, the reaction of cyclopropyl ketones with nucleophiles in the presence of a chiral Lewis acid catalyst has been shown to proceed with high enantioselectivity, suggesting that the stereochemistry of this compound could direct the outcome of similar ring-opening reactions. rsc.org The specific stereoconfiguration at the carbinol center could influence the regioselectivity and stereoselectivity of the ring-opening process, providing access to a diverse range of chiral building blocks.

Furthermore, the cyclopropylmethanol moiety can participate in various rearrangement reactions . tubitak.gov.tr Under acidic conditions, for example, the cyclopropylcarbinyl cation can undergo rearrangement to a homoallylic or cyclobutyl cation, leading to the formation of structurally diverse products. The stereochemistry of the starting alcohol is expected to play a crucial role in directing the stereochemical outcome of these rearrangements. Additionally, radical-mediated reactions involving the cyclopropyl group could lead to interesting and potentially novel transformations, such as radical clock experiments that result in ring-opened products. acs.org

Advanced Computational Modeling for Rational Design of Catalysts and Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. acs.orgnih.gov In the context of this compound, computational modeling can provide deep insights into the mechanisms of its formation and reactivity.

For the enantioselective synthesis of this compound, DFT calculations can be used to model the transition states of catalytic cyclopropanation reactions. acs.orgnih.gov By understanding the energetic differences between the transition states leading to the (S) and (R) enantiomers, researchers can rationally design more effective chiral catalysts. These models can elucidate the key non-covalent interactions between the substrate, the catalyst, and the reagents that govern stereoselectivity. nih.govacs.org This predictive power can significantly accelerate the discovery of new and improved catalytic systems, reducing the need for extensive empirical screening. chemrxiv.org

Computational studies can also be employed to explore the potential reactivity of this compound. By mapping the potential energy surfaces of various reaction pathways, such as ring-opening or rearrangement reactions, it is possible to predict which transformations are energetically favorable and to understand the factors that control their regio- and stereoselectivity. This knowledge can guide experimental efforts to uncover novel and useful chemical transformations.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes. For the synthesis of this compound, the integration of flow chemistry and other sustainable methodologies offers significant advantages over traditional batch processes.

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a flask, provides enhanced control over reaction parameters such as temperature, pressure, and mixing. youtube.com This can lead to improved yields, higher selectivity, and increased safety, particularly for highly exothermic or hazardous reactions. The copper/rhodium-catalyzed flow synthesis of chiral cyclopropanes has been demonstrated, showcasing the potential for applying this technology to the production of this compound. thieme-connect.com The ability to automate and scale up flow processes also makes them highly attractive for industrial applications. nih.gov

In addition to flow chemistry, the use of biocatalysis , as mentioned earlier, is a cornerstone of sustainable synthesis. researchgate.net Enzymes operate under mild conditions, are biodegradable, and can exhibit exquisite selectivity, reducing the need for protecting groups and minimizing waste. The development of robust and recyclable biocatalysts for the synthesis of this compound will be a key area of future research.

Design of Next-Generation Chiral Auxiliaries and Ligands Based on Cyclopropylmethanol Scaffold

The unique, rigid, and chiral scaffold of this compound makes it an attractive starting point for the design of new chiral auxiliaries and ligands for asymmetric catalysis. wikipedia.orgnih.gov

A chiral auxiliary derived from this compound could be covalently attached to a prochiral substrate to direct the stereochemical outcome of a variety of reactions, such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. researchgate.netscielo.org.mx The rigid cyclopropyl group could provide a well-defined steric environment, leading to high levels of diastereoselectivity. After the reaction, the auxiliary could be cleaved and potentially recycled.

Furthermore, the hydroxyl group of this compound provides a convenient handle for its incorporation into more complex chiral ligands . researchgate.netmdpi.com By appending coordinating groups, such as phosphines or nitrogen-containing heterocycles, to the cyclopropylmethanol framework, a new class of ligands could be developed. researchgate.net The specific stereochemistry and conformational rigidity of the cyclopropyl(phenyl)methanol backbone could lead to ligands that impart high levels of enantioselectivity in a range of metal-catalyzed reactions. The modular nature of such a design would allow for the tuning of the ligand's steric and electronic properties to optimize its performance for a specific catalytic transformation. nih.gov

Q & A

Basic: How can the synthesis of (S)-cyclopropyl(phenyl)methanol be optimized using Grignard reagents?

Answer:
The synthesis typically involves Grignard reagent formation and stereochemical control. A validated method uses (S)-configured starting materials, such as (S)-(+)-bromides, reacted with magnesium in methanol-δ to form chiral intermediates. Sodium sulfide (2.5 g) and diethylzinc are critical for quenching side reactions and preserving stereochemistry. For example, deuterolysis of the Grignard intermediate yields the alcohol with 60% optical purity . Optimization includes controlling reaction temperature (<-78°C for transmetalation steps) and using chiral ligands to enhance enantiomeric excess.

Advanced: What strategies enable enantioselective synthesis of this compound derivatives?

Answer:
Enantioselective α-boryl carbene transformations are effective for introducing chirality. For instance, copper-catalyzed reactions with (4-methoxyphenyl)pyrimidin-5-ylmethanol derivatives generate cyclopropane rings with >20:1 diastereomeric ratios. Chiral boron-based catalysts (e.g., dioxaborolane ligands) and low-temperature conditions (-78°C in THF) are key to achieving >95% enantiomeric excess. Optical rotation data ([α]D²⁶ +102.7° in CHCl₃) confirm stereochemical fidelity .

Basic: How does the cyclopropyl group influence the compound’s chemical reactivity?

Answer:
The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), enhancing electrophilic reactivity. For example, oxidation with chromium trioxide converts the alcohol to a ketone, while reduction with LiAlH₄ yields hydrocarbons. The fluorine substituent (in analogs like 4-fluoro-3-methyl derivatives) further polarizes adjacent carbons, increasing binding affinity to biological targets . Comparative studies with cyclohexyl analogs show cyclopropyl derivatives are 3–5× more reactive in nucleophilic substitutions .

Advanced: What spectroscopic and computational methods validate stereochemistry and conformation?

Answer:

  • Optical Rotation : Enantiopure samples show specific rotations (e.g., [α]D²⁶ +102.7° for 95% ee) .
  • NMR : Diastereotopic protons on the cyclopropane ring split into distinct signals (e.g., δ 1.2–1.8 ppm for geminal protons).
  • Computational Docking : Density functional theory (DFT) models predict docking preferences. For example, cyclopropyl groups shift solvation equilibria in methanol toward phenyl-side docking by 2.5 kcal/mol compared to tert-butyl analogs .

Basic: What biological activities are associated with this compound derivatives?

Answer:
The cyclopropane ring and substituents (e.g., fluorine, methyl) enhance interactions with enzymes or receptors. In analogs like 4-fluoro-3-methyl derivatives, the structure modulates receptor activity (e.g., G-protein-coupled receptors) by 30–50% compared to non-cyclopropyl analogs. Preclinical studies suggest potential as kinase inhibitors, with IC₅₀ values in the nanomolar range .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:
Molecular docking studies using AutoDock Vina or Schrödinger Suite reveal:

  • The cyclopropyl group increases binding energy (-9.2 kcal/mol vs. -7.5 kcal/mol for cyclohexyl analogs) due to van der Waals interactions.
  • Substituents like methoxy or chloro (in related compounds) improve hydrophobic contacts by 15–20%. Free energy perturbation (FEP) calculations validate these predictions against experimental IC₅₀ data .

Advanced: How to resolve contradictions in reported optical purity and synthetic yields?

Answer:
Discrepancies arise from quenching methods (e.g., deuterolysis vs. protonolysis) and purification protocols. For example:

  • Optical Purity : Grignard reactions with methanol-δ yield 23–60% purity, while chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers to >99% ee .
  • Yield Optimization : Continuous-flow synthesis (vs. batch) improves yields from 48% to 73% by minimizing intermediate degradation .

Basic: What analytical techniques quantify trace impurities in synthesized samples?

Answer:

  • GC-MS : Detects residual solvents (e.g., THF, DCM) at <0.1% levels.
  • HPLC-UV/ELSD : Monomers and dimers are quantified using C18 columns (e.g., 5–10% dimer in unpurified batches) .
  • NMR Spectroscopy : Integrates cyclopropane proton signals (δ 0.5–2.0 ppm) to assess ring integrity (>98% purity) .

Advanced: What mechanistic insights explain the stability of the cyclopropane ring under acidic conditions?

Answer:
The ring’s stability is attributed to conjugation with adjacent π-systems (e.g., phenyl groups), reducing strain energy by 5–8 kcal/mol. Kinetic studies in trifluoroacetic acid show <5% ring-opening after 24 hours at 25°C. Computational NBO analysis confirms delocalization of σ-electrons into the phenyl ring’s antibonding orbitals .

Advanced: How do steric effects influence regioselectivity in derivatization reactions?

Answer:
Steric hindrance from the cyclopropyl group directs electrophilic attacks to para positions on the phenyl ring. For example:

  • Nitration : Para-substitution dominates (85% yield) over ortho (10%) using HNO₃/H₂SO₄.
  • Sulfonation : Steric maps (calculated with Spartan) show 3.2 Å barriers for ortho attack vs. 1.8 Å for para .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.